molecular formula C23H19N3O2 B11260899 N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide

Cat. No.: B11260899
M. Wt: 369.4 g/mol
InChI Key: AGGJIVGNMZZNOC-UHFFFAOYSA-N
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Description

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with phenyl groups and a benzamide moiety, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution with Phenyl Groups: The pyrazole ring is then substituted with phenyl groups using phenylhydrazine in the presence of a catalyst.

    Coupling with 2-methoxybenzoic Acid: The final step involves coupling the substituted pyrazole with 2-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it has been shown to modulate the activity of metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in cognitive functions and has implications in treating depression . The modulation of mGluR5 by this compound involves allosteric regulation, altering the receptor’s conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-methoxyBenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potentially its interaction with biological targets.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,5-diphenylpyrazol-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C23H19N3O2/c1-28-21-15-9-8-14-19(21)23(27)24-22-16-20(17-10-4-2-5-11-17)25-26(22)18-12-6-3-7-13-18/h2-16H,1H3,(H,24,27)

InChI Key

AGGJIVGNMZZNOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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